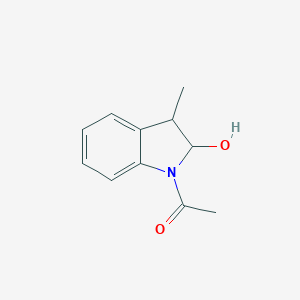
1-Acetyl-3-methylindolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-methylindolin-2-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-Acetyl-3-methylindolin-2-ol, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . For this compound, specific conditions such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) have been reported .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, optimized for yield and purity. The process may include additional steps for purification and isolation of the desired compound .
化学反応の分析
Types of Reactions: 1-Acetyl-3-methylindolin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring to more oxidized forms, often using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can modify the functional groups attached to the indole ring, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid, while reduction can produce 2,3-dihydroindole derivatives .
科学的研究の応用
1-Acetyl-3-methylindolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Acetyl-3-methylindolin-2-ol involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with enzymes involved in oxidative stress, leading to its potential antioxidant properties . The exact molecular targets and pathways depend on the specific biological context and the functional groups attached to the indole ring .
類似化合物との比較
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-2-carboxylic acid: Known for its use in synthesizing pharmaceuticals.
2,3-Dihydroindole: A reduced form of indole with different chemical properties.
Uniqueness: 1-Acetyl-3-methylindolin-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
13303-72-5 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC名 |
1-(2-hydroxy-3-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-7-9-5-3-4-6-10(9)12(8(2)13)11(7)14/h3-7,11,14H,1-2H3 |
InChIキー |
BAWYFLDLXARYCT-UHFFFAOYSA-N |
SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
正規SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
同義語 |
1-Acetyl-3-methylindolin-2-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















